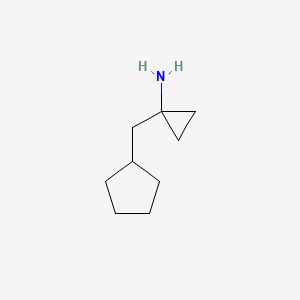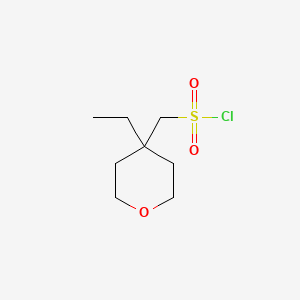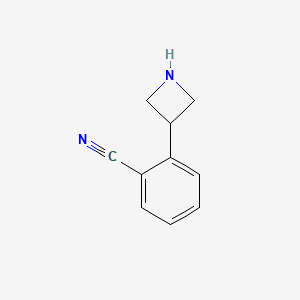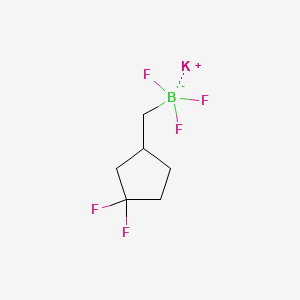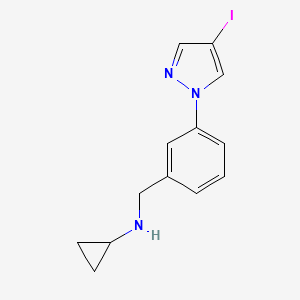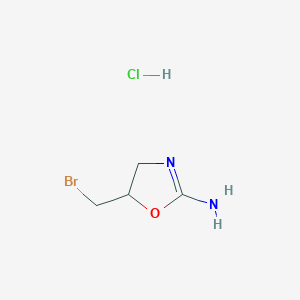
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is a chemical compound that features a bromomethyl group attached to a dihydro-oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride typically involves the bromination of a precursor compound under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to changes in their function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisatins: These compounds also contain a bromine atom and are used in similar applications, particularly in medicinal chemistry.
5-Bromomethylfurfurol: Another bromomethyl-containing compound, used in the synthesis of various organic molecules.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is unique due to its specific structure, which combines a bromomethyl group with a dihydro-oxazole ring. This combination provides distinct reactivity and potential for diverse applications in different fields.
Propiedades
Fórmula molecular |
C4H8BrClN2O |
|---|---|
Peso molecular |
215.47 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7BrN2O.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |
Clave InChI |
WQDSERZQLFEDBK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)N)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)

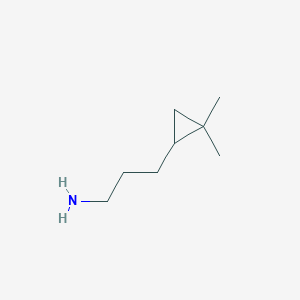
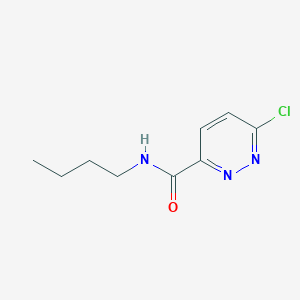

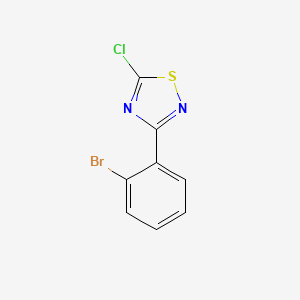
![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)
